Perfluoromethoxypropionic acid methyl ester
Overview
Description
Perfluoromethoxypropionic acid is a chemical compound with the molecular formula C4HF7O3 . It has an average mass of 230.038 Da and a monoisotopic mass of 229.981384 Da .
Synthesis Analysis
The synthesis of esters, such as Perfluoromethoxypropionic acid methyl ester, can be accomplished in several ways. One common method is esterification, which occurs when an alcohol and a carboxylic acid react in the presence of an acid catalyst, such as concentrated sulfuric acid . Another method involves the reaction of carboxylic acids with diazomethane to produce methyl esters .Molecular Structure Analysis
The molecular structure of Perfluoromethoxypropionic acid consists of a carboxyl group (COOH) and a perfluoromethoxy group (CF3O-) attached to a propionic acid backbone . The presence of these functional groups contributes to the unique properties of this compound.Chemical Reactions Analysis
Esters, including this compound, undergo various chemical reactions. One such reaction is hydrolysis, which is the splitting of the ester compound with water. This reaction can be catalyzed by either an acid or a base . The products of this reaction are a carboxylic acid and an alcohol .Scientific Research Applications
1. Chemical Synthesis and Reactions
Perfluoromethoxypropionic acid methyl ester is involved in various chemical synthesis processes. For example, it has been used in the ethanolysis of perfluoro-(2-methyl-2H-azirine), producing ethyl 2-ethoxy-3,3,3-trifluoro-2-hydroxy- and 3,3,3-trifluoro-2,2-dihydroxy-propionate (Banks, Berry, & Moore, 1969). It also reacts with fluoroglyoxylic acid esters and fluoroformic acid esters to produce perfluoroisobutyric acid esters (Suyama, Kato, & Mizutani, 1992).
2. Environmental Impact and Detection
This compound is relevant in understanding environmental impacts, particularly related to perfluorinated surfactants used in firefighting foams. It has been detected in groundwater impacted by fire-fighting activities, indicating its persistence and potential as an environmental contaminant (Moody & Field, 1999).
3. Analytical and Biochemical Applications
In analytical chemistry, this compound is used in the derivatization and analysis of bacterial whole-cell fatty acid methyl esters, including hydroxy acids (Miller, 1982). It also plays a role in the determination of perfluorocarboxylates in biological samples, such as blood and urine, by conversion to its methyl ester for gas chromatography analysis (Belisle & Hagen, 1980).
4. Electrochemical Applications
This compound is significant in electrochemical applications. For instance, its derivatives have been subjected to electrochemical fluorination to produce perfluoroacid fluorides, key precursors in soft-type fluorochemicals (Abe et al., 1992).
5. Spectroscopic Studies
In spectroscopy, Fourier transform infrared spectroscopy of perfluorocarboxylate polymers in the methyl ester form has been conducted to understand their chemical properties and applications (Perusich, 2000).
Mechanism of Action
Mode of Action
Esters are known to undergo hydrolysis, a reaction with water that breaks the ester bond to form an alcohol and a carboxylic acid . This could potentially lead to changes in the target molecules.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy as a surfactant can be affected by factors such as pH, temperature, and the presence of other chemicals . .
Future Directions
The future directions of research on esters like Perfluoromethoxypropionic acid methyl ester could involve exploring their potential uses in the production of bio-based polymeric materials . Additionally, the catalytic reduction of carboxylic acid derivatives, including esters, is receiving increased attention in the context of upgrading bio-based feedstocks .
Properties
IUPAC Name |
methyl 2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F7O3/c1-14-2(13)3(6,7)4(8,9)15-5(10,11)12/h1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFPDAPIMZVSSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(OC(F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F7O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80189069 | |
Record name | Perfluoromethoxypropionic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80189069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
356-69-4 | |
Record name | Perfluoromethoxypropionic acid methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000356694 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Perfluoromethoxypropionic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80189069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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